molecular formula C17H16FN7O B6453307 6-[4-(6-fluoro-1,3-benzoxazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine CAS No. 2549019-66-9

6-[4-(6-fluoro-1,3-benzoxazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine

Cat. No.: B6453307
CAS No.: 2549019-66-9
M. Wt: 353.4 g/mol
InChI Key: FMWGPNMBNMHCMH-UHFFFAOYSA-N
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Description

This compound is a purine derivative featuring a 7-methyl substitution and a piperazine-linked 6-fluoro-benzoxazole moiety. The fluorine atom at position 6 of the benzoxazole may enhance metabolic stability and binding affinity due to its electronegativity and small atomic radius .

Properties

IUPAC Name

6-fluoro-2-[4-(7-methylpurin-6-yl)piperazin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN7O/c1-23-10-21-15-14(23)16(20-9-19-15)24-4-6-25(7-5-24)17-22-12-3-2-11(18)8-13(12)26-17/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWGPNMBNMHCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC5=C(O4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(6-fluoro-1,3-benzoxazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine typically involves multiple steps, starting with the preparation of the benzoxazole and piperazine intermediates. The benzoxazole ring can be synthesized using piperidine-4-carboxylic acid and 1,3-difluorobenzene under specific reaction conditions . The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the purine base through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-[4-(6-fluoro-1,3-benzoxazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogen derivatives, acids, and bases. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted purine derivatives .

Mechanism of Action

The mechanism of action of 6-[4-(6-fluoro-1,3-benzoxazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine involves its interaction with specific molecular targets and pathways. The benzoxazole and piperazine rings are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Core Heterocycle Modifications

a. Purine vs. Pyrido-Pyrimidinone Cores

  • Analog from : 2-(2-Ethyl-1,3-Benzoxazol-6-yl)-7-(Piperazin-1-yl)-4H-Pyrido[1,2-a]Pyrimidin-4-one This compound replaces the purine core with a pyrido-pyrimidinone system, altering electronic properties and binding pocket compatibility. The pyrimidinone ring may confer distinct solubility and hydrogen-bonding capabilities compared to purine .

b. Triazine-Based Analogs

  • 4-Chloro-N-Cyclopentyl-6-Ethoxy-1,3,5-Triazin-2-Amine () :
    • While structurally distinct (triazine core), the presence of a piperazine-adjacent substituent highlights the role of nitrogen-rich heterocycles in modulating receptor interactions. The ethoxy group here contrasts with the benzoxazole in the target compound, impacting lipophilicity .

Piperazine Substituent Variations

a. Benzoxazole vs. Cinnamyl Groups

  • 6-[4-[(E)-3-Phenylprop-2-Enyl]Piperazin-1-yl]-7H-Purine () :
    • This analog substitutes the benzoxazole with a cinnamyl (3-phenylallyl) group. The extended conjugated system may enhance π-π stacking but reduce metabolic stability compared to the fluorinated benzoxazole in the target compound .

b. Fluorine Substitution

  • The 6-fluoro group on the benzoxazole in the target compound is absent in 2-(2-Methyl-1,3-Benzoxazol-6-yl)-7-[(3aR,6aS)-5-Methylhexahydropyrrolo[3,4-c]Pyrrol-2(1H)-yl]-4H-Pyrido[1,2-a]Pyrimidin-4-one () . Fluorination typically increases binding affinity to hydrophobic pockets and reduces oxidative metabolism .

Hypothesized Bioactivity

While direct pharmacological data for the target compound are unavailable, analogs suggest:

  • Kinase Inhibition : Purine derivatives often inhibit kinases (e.g., cyclin-dependent kinases) due to ATP-competitive binding.

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Piperazine Substituent Key Modifications Source
Target Compound 7H-Purine 6-Fluoro-1,3-benzoxazol-2-yl 7-Methyl, fluorinated benzoxazole N/A
2-(2-Ethyl-1,3-Benzoxazol-6-yl)-7-(Piperazin-1-yl)-4H-Pyrido[1,2-a]Pyrimidin-4-one Pyrido-pyrimidinone 2-Ethyl-1,3-benzoxazol-6-yl Ethyl group on benzoxazole
6-[4-[(E)-3-Phenylprop-2-Enyl]Piperazin-1-yl]-7H-Purine 7H-Purine Cinnamyl (3-phenylallyl) Conjugated allyl chain

Table 2: Functional Group Impact

Group Role in Target Compound Example in Analogs Effect on Properties
6-Fluoro-Benzoxazole Enhances metabolic stability Absent in ’s methyl variant Increased lipophilicity and binding
7-Methyl Purine Blocks deprotonation at N7 N/A Stabilizes purine tautomer

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